4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound that features a boronic acid ester group, a nitro group, and a fluoro substituent on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronic acid ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Coupling: Palladium acetate, potassium carbonate, and a suitable aryl halide in a solvent like toluene.
Major Products
Substitution: Various substituted benzoic acids.
Reduction: 4-Fluoro-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Lacks the boronic acid ester group.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Lacks the nitro group.
4-Fluoro-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: The nitro group is reduced to an amine.
Uniqueness
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both a nitro group and a boronic acid ester group on the same aromatic ring
Biological Activity
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Name : this compound
- CAS Number : 2377609-20-4
- Molecular Formula : C13H15BFNO6
- Molecular Weight : 311.07 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an inhibitor in various biochemical pathways. Research indicates that it may play a role in modulating enzyme activity and influencing cellular signaling pathways.
The compound's mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cellular proliferation and survival. The presence of the nitro group and the boron-containing moiety suggests that it may interact with nucleophiles in the active sites of target enzymes.
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on topoisomerase II, an enzyme involved in DNA replication and repair. The results demonstrated that the compound significantly inhibited topoisomerase II activity in vitro, suggesting potential applications in cancer therapy where topoisomerase inhibitors are used as chemotherapeutics .
Case Study 2: Antiproliferative Effects
In another research effort, the antiproliferative effects of this compound were tested on various cancer cell lines. The findings revealed that it exhibited dose-dependent cytotoxicity against several types of cancer cells, indicating its potential as an anticancer agent . The mechanism was linked to apoptosis induction and cell cycle arrest.
Data Tables
Property | Value |
---|---|
CAS Number | 2377609-20-4 |
Molecular Formula | C13H15BFNO6 |
Molecular Weight | 311.07 g/mol |
Solubility | Soluble in DMSO |
pKa | Not determined |
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated that while the compound shows promising biological activity, it also presents some safety concerns. In vitro assays have reported skin irritation and eye irritation at higher concentrations . Further studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAJGXSZZZHGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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